(2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure. The structure can be represented in various ways such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized from readily available starting materials. It may include the reaction conditions, the reagents used, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule, including the arrangement of its atoms and the lengths and angles of its bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
Synthesis Process : The synthesis of 2-aminopurine methylenecyclopropane analogues of nucleosides, which includes (2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol, involves a one-pot alkylation-elimination process. This process yields a mixture of isomeric methylenecyclopropanes, which are then separated and further processed to obtain the desired compounds (Wang et al., 2003).
Biological Activity : In terms of biological activity, the synthesized analogues were tested against various viruses. The racemic analogues were found inactive against HCMV, HSV-1, HSV-2, EBV, and VZV. However, one enantiomer, specifically (S)-(+)-4, showed inhibition of HSV-1 replication in BSC-1 cells and was moderately effective against VZV in HFF culture. Importantly, it was non-cytotoxic in KB cells (Wang et al., 2003).
Chemical Properties and Reactions : Studies on various related compounds and chemical reactions provide insights into the properties and potential applications of the molecule . For example, research on palladium-catalyzed synthesis of similar compounds, oxidative cyclization, and methoxycarbonylation of 4-yn-1-ols offers a perspective on the chemical behavior and possible synthetic routes for derivatives of (2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol (Gabriele et al., 2000).
Novel Compounds Synthesis : The synthesis of novel cyclopropyl carbocyclic nucleosides, which shares structural similarities with the molecule , highlights the potential for creating new classes of compounds with unique biological activities (Rifé & Ortuño, 1999).
Additional Research and Applications : Further research into related cyclopropyl analogues and their biological evaluation, especially in the context of neurotransmitter receptors like the NMDA receptor, underscores the relevance of such compounds in neurochemistry and potential therapeutic applications (Dappen et al., 2010).
Safety And Hazards
This would involve a description of any risks associated with handling the compound, such as toxicity, flammability, or reactivity with other substances.
Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound, or unanswered questions about its properties or behavior.
I hope this general approach is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-9-8-10(13-4-12-9)15(5-14-8)2-6-1-7(6)3-16/h2,4-5,7,16H,1,3H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCARSGZHMZWCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1=CN2C=NC3=C(N=CN=C32)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943336 | |
Record name | {2-[(6-Amino-9H-purin-9-yl)methylidene]cyclopropyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(6-Aminopurin-9-yl)methylidene]cyclopropyl]methanol | |
CAS RN |
210355-01-4 | |
Record name | (2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210355014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {2-[(6-Amino-9H-purin-9-yl)methylidene]cyclopropyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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